molecular formula C20H27NO2S B2857956 Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421526-22-8

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2857956
CAS RN: 1421526-22-8
M. Wt: 345.5
InChI Key: AXWAJRVCKZQQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been found to have a high affinity for the dopamine D3 receptor.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is involved in complex synthetic routes leading to various organic compounds with potential biological activities. One notable application is in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through a series of reactions involving Ugi adducts, showcasing its role in creating novel pseudopeptidic [1,2,4]triazines composed of two different amino acids (M. Sañudo et al., 2006). This synthesis pathway highlights the chemical versatility and the potential for generating compounds with unique biological activities.

Catalytic and Synthetic Applications

The compound's structural motif, particularly the cyclohexenone unit, is crucial in reactions catalyzed by various metal complexes. For instance, methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, with cyclohexanone derivatives being key substrates. Such processes emphasize the importance of cyclohexenone units in developing efficient catalytic systems for reducing ketones to alcohols, underpinning the role of such compounds in advancing synthetic methodologies (T. Smith & P. Maitlis, 1985).

Development of Novel Organic Compounds

The research on cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone and related structures contributes significantly to the development of new organic molecules. Such efforts include the synthesis of antitubercular agents, where derivatives are evaluated for their activity against Mycobacterium tuberculosis. These studies illustrate the compound's foundational role in medicinal chemistry, enabling the discovery of potentially therapeutic agents with specific biological activities (S. S. Bisht et al., 2010).

Photocycloaddition and Stereochemical Studies

Additionally, the cyclohexenone framework is instrumental in photocycloaddition reactions and stereochemical investigations. The behavior of cyclohexenone derivatives under various conditions sheds light on steric and electronic effects influencing reaction outcomes. Such studies are pivotal for understanding molecular interactions and reaction mechanisms, furthering the development of synthetic strategies for creating structurally complex and stereochemically defined organic compounds (H. Barentsen et al., 1995).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2S/c1-23-18-7-9-19(10-8-18)24-15-16-11-13-21(14-12-16)20(22)17-5-3-2-4-6-17/h2-3,7-10,16-17H,4-6,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWAJRVCKZQQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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